molecular formula C14H15NO2S2 B3014010 Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706088-41-6

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3014010
CAS No.: 1706088-41-6
M. Wt: 293.4
InChI Key: DUVUHVLVIUXPAN-UHFFFAOYSA-N
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Description

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a furan ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene precursors, followed by the formation of the thiazepane ring through cyclization reactions. The final step involves the coupling of these components under specific conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • Thiophen-3-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from similar compounds and may result in unique properties and applications.

Properties

IUPAC Name

furan-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(11-4-7-17-10-11)15-5-3-13(19-9-6-15)12-2-1-8-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUHVLVIUXPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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